![molecular formula C18H14Cl2N4O3S2 B2871934 3,5-dichloro-N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide CAS No. 392293-89-9](/img/structure/B2871934.png)
3,5-dichloro-N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3,5-dichloro-N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C18H14Cl2N4O3S2 and its molecular weight is 469.36. The purity is usually 95%.
BenchChem offers high-quality 3,5-dichloro-N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-dichloro-N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Interconversions and Ring-System Derivatives
Research on similar compounds shows the potential for chemical interconversions within a series of compounds, leading to the creation of new ring-systems. This is illustrated in the transformation of saccharin into derivatives of imidazo[1,2‐b][1,2]-benzisothiazole and benzo[g][1,2,5]thiadiazocine (Ashby et al., 1978).
Photodynamic Therapy Application
Compounds containing similar structural elements have been studied for their potential in photodynamic therapy, particularly for cancer treatment. An example is the synthesis of zinc phthalocyanine substituted with new benzenesulfonamide derivative groups containing Schiff base, demonstrating high singlet oxygen quantum yield, significant for photodynamic therapy applications (Pişkin et al., 2020).
Inhibitors in Cancer Research
Research on halogenated sulfonamides, which share similar structural characteristics, has demonstrated their potential as inhibitors of tumor-associated isozyme carbonic anhydrase IX. This highlights the potential of such compounds in designing more potent and possibly selective inhibitors for antitumor applications (Ilies et al., 2003).
Antibacterial and Antifungal Applications
Compounds with similar thiadiazole structures have been synthesized and evaluated for their antibacterial and antifungal activities, indicating potential applications in the development of new antimicrobial agents (Priya et al., 2006).
Nematocidal Activity
1,2,4-Oxadiazole derivatives containing 1,3,4-thiadiazole amide group, structurally related to the compound , have shown promising nematocidal activities against Bursaphelenchus xylophilus. This suggests the potential of such compounds in agricultural applications, particularly in pest control (Liu et al., 2022).
properties
IUPAC Name |
3,5-dichloro-N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N4O3S2/c1-27-14-4-2-13(3-5-14)21-15(25)9-28-18-24-23-17(29-18)22-16(26)10-6-11(19)8-12(20)7-10/h2-8H,9H2,1H3,(H,21,25)(H,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRXFZSYVQVQGHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.